molecular formula C18H24F18N3O6P3 B2550292 Hexakis(3,3,3-trifluoropropoxy)phosphazene CAS No. 1980062-79-0

Hexakis(3,3,3-trifluoropropoxy)phosphazene

Cat. No.: B2550292
CAS No.: 1980062-79-0
M. Wt: 813.298
InChI Key: LNNJPJOWWWRFDW-UHFFFAOYSA-N
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Description

Hexakis(3,3,3-trifluoropropoxy)phosphazene is an organofluorine compound with the chemical formula C18H18F24N3O6P3. It is a derivative of phosphazene, characterized by the presence of six trifluoropropoxy groups attached to a cyclotriphosphazene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(3,3,3-trifluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 3,3,3-trifluoropropanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexakis(3,3,3-trifluoropropoxy)phosphazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) and nucleophiles for substitution reactions. Reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Hexakis(3,3,3-trifluoropropoxy)phosphazene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexakis(3,3,3-trifluoropropoxy)phosphazene involves its ability to interact with various molecular targets through its trifluoropropoxy groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexakis(3,3,3-trifluoropropoxy)phosphazene is unique due to its specific trifluoropropoxy groups, which impart distinct chemical properties and reactivity compared to other phosphazene derivatives. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNJPJOWWWRFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F18N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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